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Compound of Interest

Compound Name: Ethyl 2,6-dichloroisonicotinate

Cat. No.: B155263

An In-depth Technical Guide on the Spectroscopic Data of Ethyl 2,6-dichloroisonicotinate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for Ethyl 2,6-dichloroisonicotinate, a compound of interest in chemical research and drug
development. Due to the limited availability of direct experimental data in public databases, this
document presents predicted spectroscopic characteristics based on the analysis of structurally
similar compounds and established principles of spectroscopic interpretation. Detailed
experimental protocols for acquiring such data are also provided to aid researchers in their own
characterization efforts.

Introduction

Ethyl 2,6-dichloroisonicotinate (CAS 1604-14-4) is a halogenated pyridine derivative with the
molecular formula CsH7CI2NO2 and a molecular weight of 220.05 g/mol .[1] Its structure,
featuring a substituted pyridine ring, makes it a valuable building block in organic synthesis,
potentially for the development of novel pharmaceutical agents. Accurate spectroscopic
characterization is paramount for confirming the identity and purity of this compound. This
guide focuses on the three primary spectroscopic techniques used for the structural elucidation
of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS).
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Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Ethyl 2,6-
dichloroisonicotinate. These predictions are derived from the known spectral data of related
compounds such as ethyl isonicotinate, 2,6-dichloronicotinic acid, and other chlorinated
pyridine derivatives, as well as general principles of spectroscopy.

Table 1: Predicted *H NMR Data (400 MHz, CDCIs)

Chemical Shift ()

Multiplicity Integration Assignment
Ppm
H-3, H-5 (Pyridine
8.05 s 2H _
ring)
4.42 q 2H -OCH2CHs
1.40 t 3H -OCH2CHs3

Table 2: Predicted 13C NMR Data (100 MHz, CDCls)

Chemical Shift (8) ppm Assighment

164.5 C=0 (Ester)

152.0 C-2, C-6 (Pyridine ring)
142.0 C-4 (Pyridine ring)
128.0 C-3, C-5 (Pyridine ring)
63.0 -OCH2CHs

14.2 -OCH2CHs

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

2985 Medium C-H stretch (aliphatic)

1735 Strong C=0 stretch (ester)

1570, 1540 Medium C=C, C=N stretch (aromatic
ring)

1280 Strong C-O stretch (ester)

1100 Strong C-O stretch (ester)

780 Strong C-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data (Electron lonization)

m/z Relative Abundance (%) Assighment

M]+, [M+2]+, [M+4]* (Isotopic
219,221, 223 High Lalter[n for]2 CEI atoins() i
191, 193, 195 Medium [M - CzHa4]*
174,176, 178 Medium [M - OCH2CHs]*
146, 148, 150 High [M - COOCH2CHs]*

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the
spectroscopic data for Ethyl 2,6-dichloroisonicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer operating at a proton frequency of 400
MHz or higher, equipped with a broadband probe.

Sample Preparation:

» Accurately weigh 5-10 mg of Ethyl 2,6-dichloroisonicotinate.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b155263?utm_src=pdf-body
https://www.benchchem.com/product/b155263?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDClIs) containing
0.03% v/v tetramethylsilane (TMS) as an internal standard.

e Transfer the solution to a 5 mm NMR tube.

H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

Spectral Width: 0-12 ppm.

Number of Scans: 16-32.

Relaxation Delay: 2 seconds.

Acquisition Time: 3-4 seconds.

13C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2 seconds.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
e Ensure the ATR crystal (e.g., diamond or germanium) is clean.

e Place a small amount of the solid Ethyl 2,6-dichloroisonicotinate sample directly onto the
crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the crystal.
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Data Acquisition:

Spectral Range: 4000-400 cm~1.

Resolution: 4 cm~1.

Number of Scans: 16-32.

A background spectrum of the clean, empty ATR crystal should be collected prior to sample
analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled to a gas
chromatograph (GC) for sample introduction.

Sample Preparation:

o Prepare a dilute solution of Ethyl 2,6-dichloroisonicotinate (approximately 1 mg/mL) in a
volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

Injection Volume: 1 pL.
e Inlet Temperature: 250 °C.
e GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 pum).

e Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10
°C/min.

 lon Source: Electron lonization (EI) at 70 eV.

e Mass Range: m/z 40-400.

Visualization
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The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like Ethyl 2,6-dichloroisonicotinate.

Spectroscopic Analysis

Sample Preparation Data Interpretation

Synthesis & Purification of | rel Spectral Data . p
(Ethyl 2,6-dichloroisonicotinate } . IR Analysis & Interpretation

NMR Spectroscopy
(*H, 3C)

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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